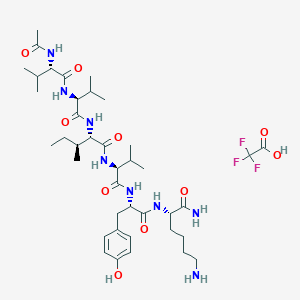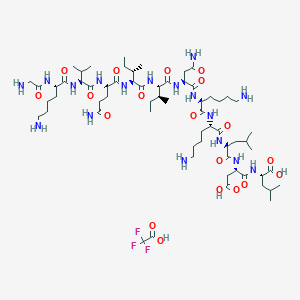
Acetyl-PHF4 amide Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetyl-PHF4 amide Trifluoroacetate” is a polypeptide that can be found by peptide screening . It is used in applications related to Alzheimer’s Disease and Tau Peptides . The sequence of this compound is Ac-IVYK-NH2 .
Synthesis Analysis
The synthesis of trifluoroacetamides, which are related to the compound , involves the activation of the nitrogen with a trifluoroacetyl group . Trifluoroacetic acid (TFA), a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Molecular Structure Analysis
The molecular weight of “this compound” is 562.70 g/mol . The formula of this compound is C28H46N6O6 . The structure of amides, in general, shows the C-N double bond character with its plane geometry .
Chemical Reactions Analysis
Trifluoroacetamides, which are related to the compound , can undergo a mild deprotection process at low temperatures . This process involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide .
Physical And Chemical Properties Analysis
Amides, in general, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
科学的研究の応用
Cell Signaling and Phosphorylation
Research highlights the importance of N-acetylated proteins in cell signaling and phosphorylation processes. A novel electrostatic mechanism suggests that N-acetylation leads to an increase in the amide dipole and electrostatic field, potentially serving as a bridge in electron transfer within cell signaling pathways. This mechanism underscores the intricate relationship between N-acetylation and phosphorylation, hinting at the broader implications of acetylated compounds in biochemistry and cell biology (Kovacic, 2011).
Organic Synthesis
Trifluoromethanesulfonic acid, related to Acetyl-PHF4 amide Trifluoroacetate through its trifluoroacetate moiety, has been utilized in organic synthesis, including electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and more. Its high protonating power and low nucleophilicity make it a valuable reagent for synthesizing new organic compounds, demonstrating the utility of trifluoroacetate derivatives in chemical synthesis (Kazakova & Vasilyev, 2017).
Environmental Studies
In environmental studies, the degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, has been extensively reviewed. These studies emphasize the environmental fate, biodegradability, and potential effects of such compounds, highlighting their persistence and toxic profiles. The review also suggests that microbial degradation pathways could play a critical role in mitigating the environmental impact of these substances (Liu & Mejia Avendaño, 2013).
Drug Discovery and Biomedical Applications
While explicit studies directly related to "this compound" in drug discovery or biomedical applications were not found, research on similar acetylated compounds and derivatives, like N-Acetylcysteine amide, illustrates the potential for these substances in treating various disorders. These compounds can cross the blood-brain barrier and have shown therapeutic potential in neurological disorders, suggesting a broader application range for acetylated compounds in medicine and pharmacology (Sunitha et al., 2013).
作用機序
Target of Action
Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .
Biochemical Pathways
For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZIVPMVRBVFS-CWMIYESISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47F3N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














